1-(4-Chloro-3,5-dimethylphenoxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride
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Overview
Description
1-(4-Chloro-3,5-dimethylphenoxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a chloro-substituted phenyl ring, a piperidine ring, and a hydroxyl group, making it a versatile molecule for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Phenol Derivative Synthesis: Starting with 4-chloro-3,5-dimethylphenol, the phenol derivative can be reacted with piperidine to form the intermediate compound.
Alcohol Formation: The intermediate compound can then undergo further reactions to introduce the hydroxyl group at the appropriate position, resulting in the formation of 1-(4-chloro-3,5-dimethylphenoxy)-3-(piperidin-1-yl)propan-2-ol.
Hydrochloride Formation: The final step involves converting the alcohol into its hydrochloride salt form by reacting it with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can help streamline the production process and improve efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the compound's functional groups.
Substitution: Substitution reactions can introduce different substituents on the phenyl ring or the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Various nucleophiles and electrophiles can be employed to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Various hydroxylated and carboxylated derivatives.
Reduction Products: Reduced forms of the compound with different functional groups.
Substitution Products: Derivatives with different substituents on the phenyl or piperidine rings.
Scientific Research Applications
Chemistry: The compound can be used as a building block in organic synthesis, serving as a precursor for more complex molecules.
Medicine: The compound could be explored for its pharmacological properties, including potential therapeutic uses.
Industry: It may find applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which 1-(4-Chloro-3,5-dimethylphenoxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, influencing biological processes and leading to desired outcomes.
Comparison with Similar Compounds
4-Chloro-3,5-dimethylphenol: A related phenol derivative without the piperidine and hydroxyl groups.
Piperidine derivatives: Other compounds containing the piperidine ring with different substituents.
Hydroxylated phenols: Compounds with similar phenol structures and hydroxyl groups.
Properties
IUPAC Name |
1-(4-chloro-3,5-dimethylphenoxy)-3-piperidin-1-ylpropan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClNO2.ClH/c1-12-8-15(9-13(2)16(12)17)20-11-14(19)10-18-6-4-3-5-7-18;/h8-9,14,19H,3-7,10-11H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCSTVRBJWNDGOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(CN2CCCCC2)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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